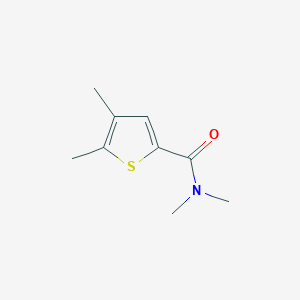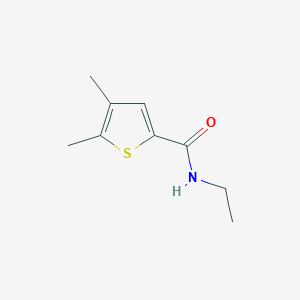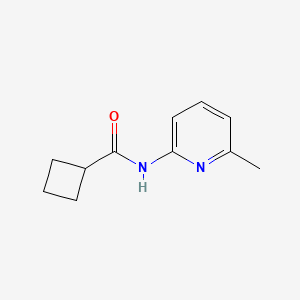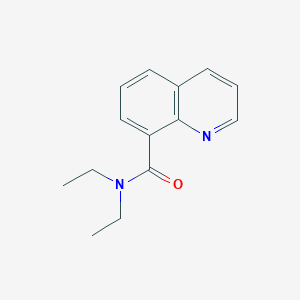
N,5-dimethyl-4-propylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-dimethyl-4-propylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. DPTC has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
N,5-dimethyl-4-propylthiophene-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been investigated for its potential use as a drug delivery agent.
Mecanismo De Acción
The exact mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide is not fully understood. However, it has been suggested that N,5-dimethyl-4-propylthiophene-2-carboxamide may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N,5-dimethyl-4-propylthiophene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain management. N,5-dimethyl-4-propylthiophene-2-carboxamide has also been found to possess antitumor properties, and has been investigated for its potential use in cancer therapy. Additionally, N,5-dimethyl-4-propylthiophene-2-carboxamide has been shown to regulate glucose and lipid metabolism, which may make it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, N,5-dimethyl-4-propylthiophene-2-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using N,5-dimethyl-4-propylthiophene-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N,5-dimethyl-4-propylthiophene-2-carboxamide. One potential direction is to investigate its potential use as a drug delivery agent, as it has been shown to possess good solubility and stability properties. Another direction is to investigate its potential use in the treatment of metabolic disorders such as diabetes and obesity, as it has been shown to regulate glucose and lipid metabolism. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-4-propylthiophene-2-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
N,5-dimethyl-4-propylthiophene-2-carboxamide can be synthesized by reacting 5-methyl-2-propylthiophene-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine. The resulting product is then purified by recrystallization to obtain pure N,5-dimethyl-4-propylthiophene-2-carboxamide.
Propiedades
IUPAC Name |
N,5-dimethyl-4-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-4-5-8-6-9(10(12)11-3)13-7(8)2/h6H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRQNCNUZTZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-4-propylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)





